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L-TYROSINE (13C9; 15N)

Cat. No.: B1579892
M. Wt: 191.12
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Description

Significance of Stable Isotope Tracers in Contemporary Biological Sciences

Stable isotope tracers are indispensable tools in modern biological and biomedical research. Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of studies, including those involving human subjects. maastrichtuniversity.nl Their application has significantly advanced our understanding of carbohydrate, fat, and protein metabolism. maastrichtuniversity.nlphysoc.org

The core principle of stable isotope tracing lies in the mass difference between the labeled molecule (the tracer) and its naturally occurring counterpart (the tracee). maastrichtuniversity.nl This mass difference, created by the incorporation of heavier isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), allows for the detection and quantification of the tracer using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. physoc.orgcymitquimica.comsilantes.com This enables researchers to track the metabolic fate of specific compounds, measure the rates of metabolic pathways (flux), and understand how these pathways are regulated. physoc.orgtechnologynetworks.com The development of these tracer methodologies has been closely linked to advancements in mass spectrometry technology, allowing for increasingly detailed investigations of in vivo metabolism. nih.gov

The use of stable isotope-labeled compounds offers several advantages:

Tracing Metabolic Pathways: Researchers can follow the incorporation and transformation of labeled molecules to map out metabolic pathways. silantes.com

Improved Detection Sensitivity: The distinct mass of isotope-labeled molecules allows for their precise quantification, even in complex biological samples. silantes.com

Enhanced Structural Resolution: In structural biology, stable isotope labeling improves the quality of data from techniques like NMR, aiding in the determination of three-dimensional structures of biomolecules. silantes.com

Rationale for Dual Carbon-13 and Nitrogen-15 Labeling in L-Tyrosine for Comprehensive Research

The simultaneous use of both ¹³C and ¹⁵N isotopes to label a single molecule, known as dual labeling, provides a more comprehensive view of metabolic processes. rsc.orgchemrxiv.org While ¹³C labeling is commonly used to track the carbon backbone of molecules, adding a ¹⁵N label allows for the simultaneous tracking of nitrogen metabolism. rsc.orgnih.gov This is particularly valuable for studying amino acids like L-tyrosine, which are involved in both carbon and nitrogen metabolic pathways. rsc.orgnih.gov

Dual-labeling with L-Tyrosine (¹³C₉; ¹⁵N) enables researchers to:

Simultaneously Trace Carbon and Nitrogen Fluxes: This provides a more complete picture of amino acid and nucleotide metabolism than using a single label alone. rsc.orgnih.gov

Increase Confidence in Metabolite Identification: By observing the mass shifts corresponding to both ¹³C and ¹⁵N, researchers can more accurately identify tyrosine-derived metabolites in complex mixtures. doi.org

Elucidate Complex Biochemical Transformations: The high precision of tracking both carbon and nitrogen allows for detailed mapping of metabolic transitions. pubcompare.ai

The analysis of dual-labeled compounds requires high-resolution mass spectrometry to distinguish between the mass isotopomers of ¹³C and ¹⁵N. rsc.orgchemrxiv.org

Fundamental Role of L-Tyrosine in Biological Systems and its Strategic Utility as a Labeled Tracer

L-Tyrosine is a conditionally essential amino acid, meaning that while the body can synthesize it from phenylalanine, it is also obtained from the diet. caymanchem.comwikipedia.org It plays a central role in numerous physiological processes, making its labeled form, L-Tyrosine (¹³C₉; ¹⁵N), a strategically important tracer. wikipedia.org

Key biological roles of L-Tyrosine include:

Protein Synthesis: As one of the 20 standard amino acids, tyrosine is a fundamental building block of proteins. wikipedia.org

Precursor to Neurotransmitters: Tyrosine is the precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. cymitquimica.comwikipedia.org

Precursor to Hormones: The thyroid hormones triiodothyronine (T₃) and thyroxine (T₄) are derived from tyrosine. wikipedia.org

Melanin Production: It is a precursor to the pigment melanin. wikipedia.org

The use of L-Tyrosine (¹³C₉; ¹⁵N) as a tracer allows for detailed investigation into these critical pathways. pubcompare.aiisotope.com For example, it can be used in metabolic studies to quantify protein synthesis and breakdown, analyze neurotransmitter metabolism, and investigate the dynamics of hormone production. cymitquimica.comtechnologynetworks.compubcompare.aiisotope.com Its application in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is instrumental for relative protein quantification. isotope.com

Interactive Data Table: Properties of L-Tyrosine (¹³C₉; ¹⁵N)

PropertyValue
Chemical Formula[¹³C]₉H₁₁[¹⁵N]O₃
Molecular Weight191.12
Isotopic Purity (¹³C)99%
Isotopic Purity (¹⁵N)99%
ApplicationsMetabolism, Metabolomics, Proteomics, Biomolecular NMR

Data sourced from Cambridge Isotope Laboratories, Inc. isotope.com

Properties

Molecular Weight

191.12

Purity

98%

Origin of Product

United States

Strategic Synthesis and Production of L Tyrosine 13c9; 15n

Methodologies for Isotopic Enrichment of L-Tyrosine

The introduction of stable isotopes into L-Tyrosine can be achieved through two primary strategies: biosynthetic pathways that generate the labeled amino acid de novo in cultured systems, and targeted chemical synthesis that allows for precise placement of the isotopic labels.

Biosynthetic Pathways for De Novo L-Tyrosine (13C9; 15N) Generation in Cultured Systems

Biosynthetic methods leverage the natural metabolic machinery of microorganisms and mammalian cells to produce fully labeled L-Tyrosine from isotopically enriched precursors.

Microbial fermentation is a robust method for producing uniformly labeled L-Tyrosine (13C9; 15N). This approach typically involves culturing microorganisms, such as Escherichia coli or Corynebacterium glutamicum, in a medium where the primary carbon and nitrogen sources are replaced with their heavy isotope counterparts, namely ¹³C-glucose and a ¹⁵N-ammonium salt. google.comgoogle.com

Strains of Corynebacterium glutamicum are particularly effective for L-tyrosine production. google.com The fermentation process is conducted under aerobic conditions, with careful control of temperature (typically 20-40°C) and pH to optimize yield. google.com Fed-batch fermentation is a common industrial strategy, where the growth phase is followed by a production phase where L-tyrosine synthesis is maximized. nih.gov Research has shown that repeated batch fermentation can enhance the efficiency of L-tyrosine production compared to traditional fed-batch methods. nih.gov The use of metabolic precursors like shikimic acid or phenylpyruvate in the culture medium can also direct the synthesis towards L-tyrosine. portlandpress.com

Table 1: Comparison of Microbial Fermentation Strategies for L-Tyrosine Production

FeatureFed-Batch FermentationRepeated Batch Fermentation
Description A multi-phase process with distinct growth and production stages. nih.govA cyclical process where a portion of the culture is harvested and replaced with fresh medium. nih.gov
Advantages High cell density and productivity. nih.govReduced downtime, potentially higher overall yield over time. nih.gov
Disadvantages Can be time-consuming and costly for industrial scale-up. nih.govRequires careful optimization of harvest and feed rates.
Reported Yield Up to 55.54 g/L of L-tyrosine has been reported in a 5-L bioreactor. nih.govCan show higher fermentation efficiency than fed-batch. nih.gov

For applications requiring the study of proteins in a more physiologically relevant context, mammalian cell culture systems are employed for isotopic labeling. The Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique is a powerful method for in vivo incorporation of labeled amino acids into proteins. ukisotope.comsigmaaldrich.com In this method, cells are grown in a specialized medium lacking the natural amino acid but supplemented with the desired isotopically labeled version, in this case, L-Tyrosine (13C9; 15N). ukisotope.com

After several cell divisions, the labeled amino acid is fully incorporated into the newly synthesized proteins. ukisotope.com This allows for the quantitative analysis of protein expression and post-translational modifications. ukisotope.comsigmaaldrich.com While highly effective, achieving high incorporation efficiency in mammalian cells can be more challenging and costly than in microbial systems due to the complex nutritional requirements of mammalian cells and potential metabolic scrambling of isotopes. biorxiv.orgkoreascience.kr To optimize incorporation, specialized media and protocols are used, and in some cases, metabolic inhibitors may be employed to prevent the conversion of the labeled amino acid into other metabolites. biorxiv.org

Targeted Chemical Synthesis Routes for Precise Isotopic Placement

Chemical synthesis offers a high degree of control over the placement of isotopic labels, which is crucial for certain NMR-based structural studies and for synthesizing derivatives with specific labeling patterns. A common strategy involves the use of a labeled precursor that can be chemically converted to L-Tyrosine.

One reported synthesis of ¹³C₉-¹⁵N-labeled thyroid hormone derivatives starts with commercially available ¹³C₉-¹⁵N-L-tyrosine. nih.gov The synthesis involves multiple steps, including the protection of the amino and carboxyl groups, iodination of the aromatic ring, and subsequent coupling and deprotection steps to yield the final labeled hormone. nih.gov For instance, the synthesis of ¹³C₉-¹⁵N-3,5-diiodo-L-tyrosine was achieved with a 59% yield over three steps from the starting labeled tyrosine. nih.gov

Another approach involves a chemo-microbiological method, which combines chemical synthesis of a labeled precursor with an enzymatic conversion to the final amino acid. acs.org For example, labeled phenylpyruvates can be synthesized chemically and then converted to L-phenylalanine or L-tyrosine via an enzymatic reductive amination reaction. deepdyve.com This method can produce highly enriched amino acids with high enantiomeric purity. deepdyve.com

Considerations for Precursor Substrate Utilization and Isotopic Labeling Efficiency

The choice of precursor substrate is a critical factor that influences the efficiency and cost-effectiveness of isotopic labeling. In biosynthetic methods, using late-stage metabolic precursors like phenylpyruvate or 4-hydroxyphenylpyruvate can be more efficient than starting with basic carbon and nitrogen sources, as it bypasses several metabolic steps and can reduce isotopic scrambling. portlandpress.comresearchgate.net However, the synthesis of these labeled precursors can be complex and expensive. portlandpress.comnih.gov

The efficiency of isotopic incorporation is a key metric. In microbial systems, incorporation efficiencies approaching 100% can be achieved with optimized fermentation strategies. koreascience.kr In mammalian cell culture, efficiencies can be lower, typically ranging from 60-95%, due to the presence of unlabeled amino acids in the serum and cellular pools. biorxiv.org Strategies to improve efficiency include using dialyzed fetal bovine serum to reduce the concentration of unlabeled amino acids and optimizing the timing of the switch to labeled media. biorxiv.org

Post-Synthetic Derivatization of L-TYROSINE (13C9; 15N) for Complex Metabolite Research (e.g., Labeled Thyroid Hormones)

L-Tyrosine (13C9; 15N) serves as a valuable precursor for the synthesis of other biologically important molecules, allowing researchers to trace their metabolic fates. A significant application is in the synthesis of isotopically labeled thyroid hormones, such as thyroxine (T4) and its derivatives. nih.govresearchgate.netoup.com

The synthesis of ¹³C₉-¹⁵N-labeled T4 (¹³C₉-¹⁵N-T4) from ¹³C₉-¹⁵N-L-tyrosine has been described, enabling studies of thyroid hormone metabolism using LC-MS/MS. nih.govoup.com This stable isotope-labeled form avoids the complications associated with radioactivity. nih.govresearchgate.net The synthetic route involves protecting the functional groups of the labeled tyrosine, followed by iodination and coupling reactions to build the thyronine backbone, and finally deprotection to yield the target molecule. nih.gov For example, N-Boc-L-Tyrosine-OMe (¹³C₉, ¹⁵N) can be synthesized from L-Tyrosine (¹³C₉, ¹⁵N) with an 87.2% yield. nih.gov This intermediate can then be further modified to produce various labeled thyroid hormones. nih.gov

Table 2: Key Intermediates in the Synthesis of Labeled Thyroid Hormones from L-TYROSINE (13C9; 15N)

Intermediate CompoundPrecursorKey Reaction StepReference
Boc-OMe-¹³C₉-¹⁵N-L-tyrosine¹³C₉-¹⁵N-L-tyrosineN-Boc and O-methyl ester protection nih.gov
¹³C₉-¹⁵N-3,5-diiodo-L-tyrosineBoc-OMe-¹³C₉-¹⁵N-L-tyrosineBis-iodination with N-iodosuccinimide nih.gov
N-Boc-¹³C₉-¹⁵N-T₄-OMeN-boc-3,5-diiodo-¹³C₉-¹⁵N-L-thyronine-OMeBis-iodination with iodine monochloride nih.gov

Advanced Analytical Spectrometric and Chromatographic Techniques for L Tyrosine 13c9; 15n Analysis

Mass Spectrometry (MS)-Based Methodologies for Isotopic Analysis

Mass spectrometry has become an indispensable tool for the analysis of isotopically labeled compounds, offering high sensitivity and specificity. For L-TYROSINE (13C9; 15N), various MS-based techniques are employed to trace its metabolic fate, quantify its presence in complex mixtures, and elucidate its structural features. These methodologies are critical in fields ranging from metabolic research to clinical diagnostics.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Tracing and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, derivatization is a necessary step to increase their volatility for GC analysis. sigmaaldrich.com This chemical modification allows for the separation of the derivatized amino acids on a GC column before they are introduced into the mass spectrometer for detection and quantification.

In the context of L-TYROSINE (13C9; 15N), GC-MS is instrumental in tracing metabolic pathways. By introducing the labeled tyrosine into a biological system, researchers can track the incorporation of the heavy isotopes into various metabolites. The mass spectrometer detects the mass shift caused by the 13C and 15N isotopes, allowing for the identification and quantification of downstream products derived from tyrosine. dss.go.th This provides valuable insights into metabolic fluxes and pathway activities. dss.go.th The analysis of mass isotopomer distributions in proteinogenic amino acids after hydrolysis of cellular biomass can provide a detailed view of the metabolic state of an organism. dss.go.th

L-TYROSINE (13C9; 15N) often serves as an internal standard for the accurate quantification of its unlabeled counterpart, L-tyrosine, in biological samples. caymanchem.com The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantitative analyses.

Table 1: GC-MS Parameters for Amino Acid Analysis

Parameter Description
Derivatization Agent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
GC Column SLB™-5ms capillary column (20 m x 0.18 mm I.D. x 0.18 μm) sigmaaldrich.com
Injection Mode Splitless
Carrier Gas Helium
Ionization Mode Electron Impact (EI)

| Mass Analyzer | Quadrupole |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and versatile technique for the analysis of a wide range of molecules, including amino acids, in complex biological matrices. researchgate.net A key advantage of LC-MS/MS is its ability to analyze many compounds directly in their native form, often without the need for derivatization. restek.com This simplifies sample preparation and reduces the risk of analytical artifacts.

For the quantitative analysis of L-TYROSINE (13C9; 15N) and its unlabeled form, LC-MS/MS offers high sensitivity and specificity. nih.govresearchgate.net The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (the intact molecule) and its fragmentation into characteristic product ions. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), significantly reduces background noise and enhances the accuracy of quantification. nih.gov L-TYROSINE (13C9; 15N) is commonly used as an internal standard in LC-MS/MS assays to ensure reliable quantification of L-tyrosine in various biological fluids like plasma. researchgate.netrestek.com

Qualitatively, LC-MS/MS can be used to identify and confirm the presence of L-tyrosine and its metabolites in a sample. The fragmentation pattern of a molecule in the mass spectrometer provides a chemical fingerprint that can be used for its identification.

Table 2: LC-MS/MS Parameters for L-Tyrosine Analysis

Parameter Value/Description
Chromatographic Mode Hydrophilic-Interaction Chromatography (HILIC) or Reversed-Phase
Mobile Phase Acetonitrile/water with formic acid or ammonium (B1175870) formate
Ionization Source Electrospray Ionization (ESI)
Mass Analyzer Triple Quadrupole
Precursor Ion (L-Tyrosine) m/z 182.1 researchgate.net
Product Ion (L-Tyrosine) m/z 136.1 researchgate.net
Precursor Ion (L-TYROSINE (13C9; 15N)) m/z 191.1 (calculated)

| Product Ion (L-TYROSINE (13C9; 15N)) | m/z 145.1 (predicted) |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the detailed analysis of isotopically labeled compounds. ckisotopes.com This capability allows for the fine structure of isotopic patterns to be resolved, providing unambiguous information about the elemental composition and the number of heavy isotopes incorporated into a molecule. nih.gov

In the analysis of L-TYROSINE (13C9; 15N), HRMS can be used to verify the isotopic enrichment and purity of the labeled standard. The high resolving power of HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can distinguish between ions with very similar mass-to-charge ratios. mdpi.com This is particularly important in metabolic studies where the labeled tyrosine may be diluted in a complex biological matrix containing numerous other compounds.

Furthermore, HRMS is essential for resolving isobaric interferences, where different molecules or molecular fragments have the same nominal mass but different exact masses. By providing accurate mass measurements, HRMS ensures the confident identification and quantification of the target analyte. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification in Complex Matrices

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and is a gold standard for achieving accurate and precise absolute quantification of analytes in complex samples. nih.gov The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte, such as L-TYROSINE (13C9; 15N), to the sample. ckisotopes.com This labeled compound serves as an internal standard that behaves identically to the endogenous, unlabeled analyte during sample preparation and analysis.

By measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard, the concentration of the analyte in the original sample can be determined with high accuracy. acs.org This method effectively compensates for any sample loss during extraction, purification, and analysis, as both the analyte and the internal standard are affected equally.

IDMS is widely used in clinical chemistry, food analysis, and environmental monitoring for the precise quantification of amino acids and other biomolecules. The use of a highly enriched and well-characterized internal standard like L-TYROSINE (13C9; 15N) is fundamental to the reliability of the IDMS method.

Selected Reaction Monitoring (SRM) for Highly Sensitive and Specific Detection of Labeled Species

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a targeted mass spectrometry technique that provides exceptional sensitivity and specificity for the quantification of specific molecules in complex mixtures. wikipedia.orgwashington.edu This method is typically performed on a triple quadrupole mass spectrometer. creative-proteomics.com

In an SRM experiment, the first quadrupole is set to select the precursor ion of the target analyte (e.g., L-TYROSINE (13C9; 15N)). This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole is set to detect one or more specific fragment ions. nih.gov This two-stage mass filtering process dramatically reduces chemical noise and allows for the detection of very low abundance analytes. washington.edu

The use of isotopically labeled internal standards, such as L-TYROSINE (13C9; 15N), in conjunction with SRM allows for the development of highly accurate and precise quantitative assays. wikipedia.org The specificity of SRM is particularly advantageous in proteomics and metabolomics, where it is used to quantify specific peptides and metabolites in complex biological samples. washington.edu

Table 3: SRM Transitions for L-Tyrosine

Compound Precursor Ion (m/z) Product Ion (m/z)
L-Tyrosine 182.1 136.1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Biomolecular Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. nih.gov For isotopically labeled compounds like L-TYROSINE (13C9; 15N), NMR offers unique insights that are complementary to mass spectrometry data.

The presence of 13C and 15N isotopes in L-TYROSINE (13C9; 15N) allows for a variety of advanced NMR experiments. 13C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net Each carbon atom in the molecule gives rise to a distinct signal in the 13C NMR spectrum, and the chemical shift of each signal is sensitive to the local chemical environment. researchgate.net This can be used to confirm the structure of the molecule and to study its interactions with other molecules.

15N NMR, while less common due to the lower sensitivity of the 15N nucleus, can provide valuable information about the nitrogen-containing functional groups in the molecule. In the case of L-TYROSINE (13C9; 15N), this would be the amino group.

The combination of 13C and 15N labeling is particularly powerful for studying the structure and dynamics of proteins. nih.gov By incorporating labeled amino acids like L-TYROSINE (13C9; 15N) into a protein, researchers can use multidimensional NMR experiments to determine the three-dimensional structure of the protein and to study its dynamic behavior.

Table 4: Compound Names

Compound Name
L-TYROSINE (13C9; 15N)
L-Tyrosine
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide
Acetonitrile
Formic acid

Multidimensional NMR Approaches (e.g., 15N-HSQC, 13C-HSQC) in Protein Dynamics

The incorporation of L-Tyrosine (13C9; 15N) into proteins is fundamental for nuclear magnetic resonance (NMR) studies aimed at elucidating protein structure and dynamics. Multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are particularly powerful in this regard.

15N-HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional NMR experiment correlates the chemical shifts of nitrogen-15 (B135050) (¹⁵N) nuclei with their directly attached protons (¹H). In a protein uniformly labeled with ¹⁵N, each amino acid residue (except proline) will ideally produce a single cross-peak in the ¹⁵N-HSQC spectrum, corresponding to the amide group in the peptide backbone. The position of these peaks is exquisitely sensitive to the local chemical environment. By incorporating ¹⁵N-labeled L-Tyrosine, researchers can specifically monitor the tyrosine residues within a protein. Changes in the position, intensity, or line width of the tyrosine ¹⁵N-¹H signals can provide detailed information about conformational changes, ligand binding events, and protein dynamics on various timescales at or near the tyrosine sites. copernicus.orgutoronto.ca For instance, the analysis of ¹⁵N relaxation data can probe the internal motilities of proteins. mdpi.com

13C-HSQC (Heteronuclear Single Quantum Coherence): Analogous to ¹⁵N-HSQC, the ¹³C-HSQC experiment correlates the chemical shifts of carbon-13 (¹³C) nuclei with their attached protons. When L-Tyrosine (13C9; 15N) is incorporated, all nine carbon atoms of the tyrosine side chain and backbone are labeled. This allows for the specific assignment and monitoring of tyrosine's carbon-proton pairs. The aromatic region of the ¹³C-HSQC spectrum is particularly informative for tyrosine, providing signals from the aromatic ring carbons. researchgate.net These signals are sensitive probes of the local environment, including ring-flip dynamics and interactions with neighboring residues or ligands. researchgate.net The combination of ¹⁵N and ¹³C labeling enables triple-resonance experiments, which are critical for the sequential assignment of resonances in larger proteins. nih.govnih.gov

The use of both ¹⁵N-HSQC and ¹³C-HSQC provides a comprehensive view of the structural and dynamic properties of tyrosine residues within a protein, leveraging the specific isotopic labels of L-Tyrosine (13C9; 15N) to overcome spectral overlap and enhance resolution. utoronto.canih.gov

Table 1: Application of Multidimensional NMR in Protein Dynamics with L-TYROSINE (13C9; 15N)
TechniqueIsotope ProbedInformation GainedApplication in Protein Studies
15N-HSQC¹⁵N (Amide)Backbone conformation, dynamics, ligand bindingMonitoring conformational changes and interaction sites at the peptide backbone. copernicus.org
13C-HSQC¹³C (Backbone and Side Chain)Side chain conformation, dynamics, local environmentProbing the aromatic ring environment and side chain movements of tyrosine residues. researchgate.netnih.gov

Carbon-13 NMR Spectroscopy for Metabolic Pathway Interrogation

Carbon-13 NMR spectroscopy is a powerful tool for tracing the flow of carbon atoms through metabolic pathways. By introducing L-Tyrosine labeled with ¹³C at all nine carbon positions, researchers can follow its metabolic fate and elucidate complex biochemical networks. nih.gov When cells are grown in media containing ¹³C-labeled substrates like L-Tyrosine (13C9), the labeled carbon atoms are incorporated into various downstream metabolites. nih.gov

The analysis of the ¹³C labeling patterns in these metabolites by NMR provides a detailed snapshot of metabolic fluxes. nih.gov For example, the catabolism of tyrosine can be tracked by observing the appearance of ¹³C labels in intermediates of the Krebs cycle or other connected pathways. This technique, known as ¹³C-assisted metabolism analysis, is instrumental in confirming known metabolic routes and discovering new enzymatic functions or pathways. nih.gov The high isotopic enrichment of L-Tyrosine (13C9; 15N) ensures that the signals from the labeled molecules are distinct and can be readily quantified, providing robust data for metabolic modeling.

Nitrogen-15 NMR Spectroscopy for Amine and Amide Group Analysis in Proteins

Nitrogen-15 NMR spectroscopy, often performed in conjunction with proton NMR in 2D experiments like ¹⁵N-HSQC, provides specific information about the nitrogen-containing functional groups in proteins. The incorporation of L-Tyrosine (13C9; 15N) introduces a ¹⁵N label at the alpha-amino group. Once this tyrosine residue is part of a polypeptide chain, this ¹⁵N atom becomes part of the amide backbone.

The chemical shift of the ¹⁵N nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hydrogen bonding, solvent exposure, and secondary structure. By monitoring the ¹⁵N signals from the labeled tyrosine, researchers can gain insights into the state of the peptide bond and the surrounding structure. This is particularly valuable for studying protein folding, stability, and interactions, as changes in these processes are often reflected in the ¹⁵N chemical shifts. nih.gov Exploiting the ¹⁵N label can also increase the efficiency and coverage of isotopomers that can be quantified in metabolic flux studies. nih.gov

Addressing Challenges in Proton NMR Interpretation Due to Carbon-13 Coupling Effects

While ¹³C labeling is highly advantageous for many NMR applications, it introduces a challenge in proton (¹H) NMR spectroscopy. The scalar coupling between ¹³C and directly attached ¹H nuclei (¹JCH) splits the proton signals into doublets, and couplings to more distant carbons can add further complexity. In a fully ¹³C-labeled molecule like L-Tyrosine (13C9; 15N), these couplings can significantly complicate the ¹H NMR spectrum, leading to broader lines and overlapping multiplets that are difficult to interpret. nih.govlibretexts.org

To overcome this, a technique called proton decoupling is routinely employed in ¹³C NMR. libretexts.orghuji.ac.il This involves irradiating the sample with a broad band of radiofrequency pulses that covers the entire proton frequency range. This rapidly flips the proton spins, effectively averaging out the ¹H-¹³C coupling interactions and causing the split ¹³C signals to collapse into single sharp lines. libretexts.org

Conversely, for simplifying ¹H spectra of ¹³C-labeled molecules, homonuclear ¹³C decoupling techniques can be applied in more complex multidimensional experiments to simplify the resulting spectra. nih.gov These methods are essential for obtaining high-resolution spectra and accurate structural information from proteins and metabolites labeled with L-Tyrosine (13C9; 15N).

Coupling of Chromatographic Separation Techniques (e.g., HPLC) with Isotope Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating complex mixtures of biomolecules, including amino acids. researchgate.netrsc.orgnih.gov When coupled with a detector capable of distinguishing between isotopes, such as a mass spectrometer (MS), it becomes a powerful tool for analyzing L-Tyrosine (13C9; 15N).

The LC-MS workflow involves first separating the amino acids in a sample using HPLC. caymanchem.com As the separated compounds, including L-Tyrosine and its isotopically labeled standard, elute from the chromatography column, they are introduced into the mass spectrometer. The MS detector measures the mass-to-charge ratio (m/z) of the ions. Due to the incorporation of nine ¹³C atoms and one ¹⁵N atom, L-Tyrosine (13C9; 15N) has a molecular weight that is 10 Daltons higher than its unlabeled counterpart. This mass difference allows the mass spectrometer to specifically detect and quantify both the labeled and unlabeled forms of tyrosine simultaneously and with high precision. caymanchem.comnih.gov This approach is widely used in pharmacokinetic studies and metabolic research to accurately measure the concentration of endogenous L-Tyrosine by using L-Tyrosine (13C9; 15N) as an internal standard.

Table 2: Comparison of L-Tyrosine and its Isotopic Variant
CompoundMolecular FormulaMonoisotopic Mass (Da)Detection Method
L-TyrosineC₉H₁₁NO₃181.07LC-MS
L-TYROSINE (13C9; 15N)[¹³C]₉H₁₁[¹⁵N]O₃191.10LC-MS

Methodologies for Assessment of Isotopic Purity and Enrichment Levels in L-TYROSINE (13C9; 15N) and its Derivatives

Ensuring the high isotopic purity and enrichment of L-Tyrosine (13C9; 15N) is critical for the accuracy of the quantitative and qualitative studies in which it is used. The primary technique for this assessment is mass spectrometry (MS) , often coupled with a separation method like LC or GC. caymanchem.comresearchgate.net

To determine isotopic enrichment, a high-resolution mass spectrometer is used to analyze the sample. The instrument can resolve the isotopic distribution of the molecular ion, showing the relative abundance of the fully labeled species (M+10) compared to partially labeled or unlabeled species. nih.govnih.gov By analyzing the intensity of these different isotopic peaks, the percentage of enrichment can be precisely calculated. researchgate.netalmacgroup.com

For example, a sample of L-Tyrosine (13C9; 15N) with 99% isotopic enrichment would show a very large peak corresponding to the M+10 mass and very small peaks for M+9, M+8, etc., and the unlabeled M peak. eurisotop.com Computer programs can be used to fit simulated isotope patterns to the experimental data to accurately determine the enrichment levels of both ¹³C and ¹⁵N. nih.gov This rigorous quality control ensures that the isotopic standard will perform reliably in sensitive analytical applications.

Compound Reference Table

Table 3: List of Chemical Compounds Mentioned
Compound Name
L-TYROSINE (13C9; 15N)
L-Tyrosine
Phenylalanine
Proline

Applications of L Tyrosine 13c9; 15n in Metabolic Pathway Elucidation and Flux Analysis

Tracing Carbon and Nitrogen Atom Flux through Central Metabolic Networks

The use of substrates labeled with stable isotopes like ¹³C and ¹⁵N is a cornerstone of metabolic flux analysis (MFA). nih.gov When L-TYROSINE (13C9; 15N) is introduced into a biological system, its carbon skeleton and amino group are tracked as they are incorporated into downstream metabolites. The nine ¹³C atoms allow for detailed tracing of the carbon backbone, while the ¹⁵N atom provides a clear path for monitoring nitrogen fate, such as in transamination reactions. researchgate.net

This dual-labeling approach is particularly powerful for ¹³C¹⁵N-MFA, a technique that provides quantitative measurements for both carbon and nitrogen metabolism simultaneously. researchgate.net Researchers can cultivate cells in a medium containing L-TYROSINE (13C9; 15N) and, after the system reaches an isotopic steady state, analyze the mass isotopomer distributions in various metabolites using mass spectrometry. researchgate.net This allows for the precise calculation of reaction rates (fluxes) throughout the central metabolic network, offering a comprehensive view of how cells utilize both the carbon and nitrogen components of this key amino acid. researchgate.net This integrated analysis provides a more complete picture than using single-isotope tracers alone. nih.gov

Elucidation of Specific Biosynthetic and Catabolic Pathways in Research Models

L-TYROSINE (13C9; 15N) is instrumental in dissecting the intricate steps of specific metabolic pathways, from the interconversion of amino acids to the synthesis of vital signaling molecules.

In humans and other mammals, tyrosine is synthesized from the essential amino acid phenylalanine through a hydroxylation reaction catalyzed by the enzyme phenylalanine hydroxylase. researchgate.net Stable isotope tracers are essential for studying the kinetics of this conversion in vivo. nih.gov By administering a labeled phenylalanine tracer and a differently labeled tyrosine tracer, researchers can create a model to measure the rate of conversion. nih.gov

For instance, studies have used tracers like L-[1-¹³C]phenylalanine in combination with labeled tyrosine to quantify the rate of phenylalanine hydroxylation. caymanchem.comnih.gov The appearance of the ¹³C label in the tyrosine pool directly measures the conversion rate. nih.gov L-TYROSINE (13C9; 15N) can be used as the corresponding tyrosine tracer in these models to simultaneously determine tyrosine kinetics. By measuring the isotopic enrichment of both amino acids in plasma, the flux of phenylalanine to tyrosine can be calculated under different physiological conditions, such as fasting versus fed states. caymanchem.com

Research Findings on Phenylalanine to Tyrosine Conversion Rates
Physiological StateTracer Used for PhenylalanineMean Conversion Rate (μmol·kg⁻¹·h⁻¹)Reference
FastedL-[1-¹³C]phenylalanine11.1 ± 5.6 caymanchem.com
FedL-[1-¹³C]phenylalanine12.7 ± 7.7 caymanchem.com
FastedL-[ring-²H₅]phenylalanine5.1 ± 2.9 caymanchem.com
FedL-[ring-²H₅]phenylalanine6.8 ± 3.4 caymanchem.com

This table presents data from a study comparing different stable isotope tracers for measuring the conversion of phenylalanine to tyrosine. The rates differ based on the tracer used, highlighting the importance of tracer choice in kinetic studies.

L-tyrosine is the direct precursor for the synthesis of catecholamines, a class of vital neurotransmitters that includes dopamine (B1211576), norepinephrine, and epinephrine. consensus.appresearchgate.net The biosynthetic pathway begins with the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase, which is the rate-limiting step. mdpi.com L-DOPA is then converted to dopamine. consensus.app

By introducing L-TYROSINE (13C9; 15N) into neuronal cell cultures or in vivo models, researchers can trace the incorporation of the labeled carbon and nitrogen atoms into L-DOPA, dopamine, and their downstream metabolites. wikipedia.org Using techniques like mass spectrometry, the appearance of heavy isotopes in these molecules confirms their synthesis from the provided tyrosine precursor. This allows for the quantification of the rate of catecholamine synthesis and turnover, providing insights into the regulation of these pathways in both healthy and diseased states. wikipedia.org

The thyroid gland produces the hormones thyroxine (T4) and triiodothyronine (T3) by incorporating iodine into the tyrosine residues of a protein called thyroglobulin. researchgate.net While radioactive iodine isotopes are commonly used to image thyroid gland activity and iodine uptake, this method does not directly trace the fate of the tyrosine backbone.

L-TYROSINE (13C9; 15N) offers a more direct way to study the synthesis and metabolism of thyroid hormones. By supplying this labeled precursor, researchers can track its incorporation into T3 and T4. This enables the measurement of hormone synthesis rates and provides a deeper understanding of the enzymatic processes involved in their formation and release. This stable isotope tracing method avoids the use of radioactive materials and allows for the detailed investigation of the entire hormone molecule's lifecycle, from precursor to final product.

β-Tyrosine is a non-canonical amino acid, an isomer of the common α-tyrosine. While not used in protein synthesis, it is a component of some natural products. The biosynthesis of β-amino acids can occur via the action of aminomutase enzymes, which move an amino group from the α-carbon to the β-carbon of an α-amino acid. For example, phenylalanine aminomutase can be redesigned to catalyze the synthesis of β-tyrosine.

The use of L-TYROSINE (13C9; 15N) as a substrate in studies with such enzymes allows for the unambiguous elucidation of the reaction mechanism. By tracking the positions of the ¹³C and ¹⁵N isotopes in the resulting β-tyrosine product, scientists can confirm the intramolecular rearrangement of the amino group. This tracer-based approach is critical for characterizing the efficiency, substrate specificity, and stereoselectivity of the enzymes responsible for β-tyrosine synthesis.

Quantitative Metabolic Flux Analysis (MFA) using L-TYROSINE (13C9; 15N) as a Tracer

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of intracellular metabolic reactions. The method relies on using isotopically labeled substrates as tracers and measuring the distribution of these isotopes in metabolic end-products, such as protein-bound amino acids. nih.govresearchgate.net

L-TYROSINE (13C9; 15N) is an ideal tracer for MFA studies, particularly for approaches combining ¹³C and ¹⁵N labeling. researchgate.net The general workflow involves culturing cells under steady-state conditions and then introducing the labeled tyrosine. researchgate.net Once the cell's metabolic network reaches isotopic equilibrium, metabolites are extracted and analyzed by mass spectrometry to determine their mass isotopomer distributions. researchgate.net

This experimental data is then used in a computational model of the cell's metabolic network. By fitting the model's predicted labeling patterns to the measured data, researchers can calculate the flux, or rate, of each reaction in the network. The dual ¹³C and ¹⁵N labels in L-TYROSINE (13C9; 15N) provide strong constraints on the model, improving the accuracy and resolution of the calculated flux map and allowing for the simultaneous quantification of carbon and nitrogen pathways. researchgate.net This provides a detailed and quantitative understanding of cellular metabolism.

Identification and Tracing of Metabolic By-products and Their Origins in Cell Culture Systems

The use of L-TYROSINE (13C9; 15N) as a stable isotope tracer is a powerful technique in metabolic flux analysis (MFA) for identifying and tracing the origins of metabolic by-products in cell culture systems. creative-proteomics.comnih.gov By introducing this heavy-labeled amino acid into the culture medium, researchers can precisely follow the journey of the carbon and nitrogen atoms from L-Tyrosine as they are incorporated into various intracellular and extracellular molecules. nih.govisotope.com This methodology provides unambiguous evidence of metabolic pathways and helps to pinpoint the sources of by-products that may affect cellular productivity, growth, or the quality of a biopharmaceutical product. sigmaaldrich.comvanderbilt.edu

In cell culture, particularly in the production of therapeutic proteins like monoclonal antibodies, the accumulation of metabolic by-products can be detrimental. L-Tyrosine is a precursor for several critical biomolecules, including neurotransmitters and hormones, and is a fundamental component of proteins. sigmaaldrich.comcaymanchem.com However, its metabolic pathways can also lead to the formation of unintended compounds. Stable isotope tracing with L-TYROSINE (13C9; 15N) allows for the quantitative tracking of these metabolic diversions. creative-proteomics.com

The core principle of this technique involves replacing standard L-Tyrosine in the cell culture medium with L-TYROSINE (13C9; 15N). As cells metabolize this labeled amino acid, the heavy isotopes (¹³C and ¹⁵N) are incorporated into downstream metabolites. Analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are then used to detect and quantify these labeled molecules. nih.govnih.gov The specific mass shift corresponding to the number of ¹³C and ¹⁵N atoms in a molecule confirms its direct or indirect origin from the supplemented L-Tyrosine.

Detailed Research Findings

Research in this area focuses on mapping the fate of L-Tyrosine beyond its primary role in protein synthesis. In Chinese Hamster Ovary (CHO) cells, a common system for recombinant protein production, L-Tyrosine metabolism is critical. Using L-TYROSINE (13C9; 15N), studies can elucidate the flux through the tyrosine catabolic pathway. By-products such as p-hydroxyphenylpyruvate and homogentisate (B1232598) can be monitored. The detection of these intermediates with a full complement of nine ¹³C atoms would confirm their origin from the exogenous labeled L-Tyrosine and could indicate bottlenecks or inefficiencies in the central carbon metabolism.

Furthermore, L-Tyrosine is the precursor to catecholamines like dopamine and norepinephrine. sigmaaldrich.commedchemexpress.com In non-neuronal cell lines used for industrial biotechnology, the activation of these pathways represents a diversion of valuable precursors away from biomass and product formation. Tracing experiments can quantify the extent of this metabolic "leakage." For instance, the detection of dopamine containing the ¹³C-labeled benzene (B151609) ring and side-chain carbons directly demonstrates and quantifies the activity of the tyrosine hydroxylase pathway, which may be an undesirable metabolic activity in these production systems.

The following interactive table summarizes hypothetical results from a tracer experiment in a CHO cell culture system fed with L-TYROSINE (13C9; 15N) to identify the origins of specific metabolic by-products.

Metabolite / By-product Expected Mass Shift (vs. Unlabeled) Isotopic Labeling Pattern Metabolic Origin and Significance
p-Hydroxyphenylpyruvate+9 DaFully labeled (¹³C₉)Direct product of L-Tyrosine transamination. Its accumulation indicates a potential bottleneck in the tyrosine degradation pathway.
Homogentisate+8 DaLabeled aromatic ring and two side-chain carbons (¹³C₈)A key intermediate in the catabolism of tyrosine. Its labeling confirms flux through this degradative pathway.
Dopamine+8 DaLabeled aromatic ring and two side-chain carbons (¹³C₈)Product of tyrosine hydroxylation and decarboxylation. Confirms diversion of L-Tyrosine into the catecholamine synthesis pathway.
Tyramine+8 DaLabeled aromatic ring and two side-chain carbons (¹³C₈)Product of L-Tyrosine decarboxylation. Indicates activity of aromatic amino acid decarboxylase, a potential pathway for by-product formation.

This level of detailed analysis enables metabolic engineers to identify specific enzymatic steps responsible for by-product formation. vanderbilt.edu By understanding the precise origin and flux towards these compounds, targeted strategies, such as gene editing to knock out specific enzymes or media optimization to redirect metabolic flow, can be implemented. This ultimately leads to more efficient and robust cell culture processes, improving product yield and quality by minimizing the metabolic burden associated with by-product synthesis.

Integration of L Tyrosine 13c9; 15n in Proteomics and Protein Dynamics Research

Stable Isotope Labeling in Cell Culture (SILAC) for Relative Protein Quantification

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that allows for the accurate relative quantification of proteins between different cell populations. creative-proteomics.comwikipedia.orgchempep.com The technique involves growing cells in media where a standard "light" amino acid is replaced with a "heavy" stable isotope-labeled counterpart, such as L-TYROSINE (13C9; 15N). thermofisher.comsigmaaldrich.com

The fundamental principle of SILAC lies in the metabolic incorporation of stable isotope-labeled amino acids into the entire proteome of cultured cells. creative-proteomics.comgbiosciences.com One population of cells is grown in a "light" medium containing natural amino acids, while another is cultured in a "heavy" medium containing the labeled amino acids. Over several cell divisions, the heavy amino acids are fully incorporated into the newly synthesized proteins. gbiosciences.com

Following experimental treatments, the cell populations are combined, and the proteins are extracted and digested, typically with trypsin. gbiosciences.com Mass spectrometry is then used to analyze the resulting peptides. Since chemically identical peptides from the "light" and "heavy" populations have different masses, they appear as distinct peaks in the mass spectrum. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two cell populations. wikipedia.org

A critical consideration for a successful SILAC experiment is achieving complete incorporation of the labeled amino acid, which typically requires at least five to six cell doublings. chempep.comgbiosciences.com The choice of labeled amino acids is also crucial; arginine and lysine (B10760008) are commonly used because trypsin cleaves at these residues, ensuring that most tryptic peptides will contain a label. chempep.comgbiosciences.com However, the use of labeled tyrosine, such as L-TYROSINE (13C9; 15N), has proven valuable for specific applications, including the study of tyrosine kinase signaling pathways. wikipedia.orgnih.gov

Table 1: Key Methodological Considerations in Standard SILAC

ConsiderationDescription
Cell Line Selection The chosen cell line must be auxotrophic for the amino acid to be labeled, meaning it cannot synthesize it and must obtain it from the culture medium.
Amino Acid Choice Commonly used amino acids include arginine and lysine. L-Tyrosine is used for more specialized studies.
Label Incorporation Requires a sufficient number of cell divisions (typically >5) to ensure >95% incorporation of the heavy amino acid into the proteome.
Mass Spectrometry High-resolution mass spectrometers are necessary to accurately resolve and quantify the mass difference between light and heavy peptides.
Data Analysis Specialized software is used to identify peptide pairs and calculate the heavy-to-light ratios for relative protein quantification.

Pulsed SILAC (pSILAC) is a variation of the standard SILAC method that allows for the temporal analysis of protein synthesis and degradation rates. wikipedia.orgnih.gov Instead of labeling cells to completion, a "pulse" of heavy amino acid-containing medium is introduced for a short period. wikipedia.org By harvesting cells at different time points after the pulse, researchers can track the incorporation of the heavy label into newly synthesized proteins. nih.govnih.gov

This approach enables the measurement of protein half-lives on a proteome-wide scale. nih.gov The rate of appearance of heavy-labeled peptides provides a direct measure of protein synthesis, while the rate of disappearance of pre-existing "light" proteins reflects degradation. biorxiv.org pSILAC is particularly useful for studying dynamic cellular processes and understanding how protein turnover is regulated under different conditions. nih.govbiorxiv.org

To overcome some of the limitations of traditional SILAC, several advanced variants have been developed:

Super SILAC: This technique utilizes a mixture of multiple SILAC-labeled cell lines as an internal standard for the quantification of proteins in tissues and other samples that cannot be metabolically labeled. nih.govcuni.cznih.govresearchgate.net The "super SILAC mix" is created from several cell lines relevant to the tissue being studied, providing a more representative standard for accurate quantification. cuni.czthermofisher.com

Spike-in SILAC: In this approach, a fully labeled SILAC proteome is "spiked" into an unlabeled experimental sample after cell lysis. nih.govnih.govnih.govresearchgate.net This decouples the labeling process from the actual experiment and allows for the quantification of proteins in samples that are difficult to label directly. nih.gov The labeled proteome serves as an internal standard for every protein identified, enabling accurate relative quantification across multiple samples. nih.govresearchgate.net

Spatial SILAC: This innovative method applies SILAC to three-dimensional (3D) cell cultures, such as spheroids, to investigate spatial differences in protein expression. nih.govnih.gov By sequentially pulsing different isotopic labels at various stages of spheroid growth, distinct cellular layers can be differentially labeled. nih.govacs.org This allows for the proteomic analysis of specific regions within the 3D structure, providing insights into processes like drug penetration and cellular heterogeneity in tumor models. acs.orgrsc.org

Table 2: Comparison of Advanced SILAC Variants

SILAC VariantPrincipleKey Application
Super SILAC A mixture of multiple heavy-labeled cell lines is used as a spike-in standard. cuni.czresearchgate.netQuantitative proteomics of tissues and clinical samples. nih.govthermofisher.com
Spike-in SILAC A single heavy-labeled cell line is added as an internal standard to unlabeled samples. nih.govnih.govQuantification of proteins in organisms or tissues that cannot be metabolically labeled. researchgate.net
Spatial SILAC Isotopic labels are introduced at different times to label distinct spatial regions of 3D cell cultures. nih.govSpatially resolved proteomic analysis of multicellular spheroids and tissues. acs.org

Methodologies for Measuring Whole-Body Protein Turnover in Research Models

Measuring whole-body protein turnover provides a systemic view of protein metabolism. Stable isotope tracers, including L-TYROSINE (13C9; 15N), are fundamental to these in vivo studies. nih.gov The general approach involves administering the labeled amino acid and then measuring its incorporation into proteins in various tissues over time. nih.gov

One common method is the continuous infusion of the labeled amino acid, which allows the system to reach a steady state. By measuring the enrichment of the tracer in the plasma (as a proxy for the precursor pool) and in tissue proteins, the fractional synthesis rate (FSR) of proteins can be calculated. nih.gov This provides a quantitative measure of how quickly proteins are being synthesized in a particular tissue. nih.gov

Alternatively, a flooding dose technique can be used, where a large amount of the labeled amino acid is administered to rapidly equilibrate the intracellular and extracellular amino acid pools. This approach minimizes issues related to determining the true precursor enrichment.

In-Depth Analysis of Protein Synthesis and Degradation Rates using L-TYROSINE (13C9; 15N)

L-TYROSINE (13C9; 15N) is particularly well-suited for detailed studies of protein synthesis and degradation due to its stable isotopic labels on both the carbon backbone and the nitrogen atom. nih.gov This dual labeling provides robust and accurate measurements.

In a typical experiment to measure protein synthesis, the rate of incorporation of L-TYROSINE (13C9; 15N) into protein is monitored. nih.gov To determine protein degradation, the dilution of the isotopic label in the free amino acid pool by unlabeled tyrosine released from protein breakdown is measured. nih.gov By combining these measurements, a comprehensive picture of protein turnover dynamics can be obtained. nih.govcropsciencecentre.org

These methodologies have been applied to understand how various physiological and pathological conditions, such as nutrition, exercise, and disease, affect protein metabolism in different tissues.

Table 3: Research Findings on Protein Turnover Using L-TYROSINE (13C9; 15N) and other Stable Isotopes

Research AreaKey Finding
Muscle Physiology Studies have used stable isotopes to show that resistance exercise stimulates muscle protein synthesis, and this effect is enhanced by post-exercise protein intake.
Aging Research has revealed an age-related decline in the muscle protein synthetic response to anabolic stimuli like amino acids and exercise, a phenomenon termed "anabolic resistance."
Disease Cachexia In conditions like cancer, stable isotope studies have demonstrated that increased rates of whole-body protein breakdown contribute to muscle wasting.
Plant Biology Dynamic labeling with 13CO2 has been used to estimate that the global protein half-life in Arabidopsis rosettes is between 3.1 and 3.5 days, with the majority of protein synthesis directed towards growth rather than degradation. nih.gov

Application in Biomolecular NMR for Probing Protein Structure, Dynamics, and Ligand Binding

In biomolecular NMR spectroscopy, isotopic labeling with nuclei such as 13C and 15N is essential for studying the structure, dynamics, and interactions of proteins. nih.govnih.gov The incorporation of L-TYROSINE (13C9; 15N) into a protein allows for the specific observation of tyrosine residues, which are often involved in critical biological functions like enzymatic catalysis and protein-protein interactions.

Uniform labeling of a protein with 13C and 15N is a standard approach that facilitates resonance assignment and structure determination. nih.govresearchgate.net However, for larger proteins, this can lead to spectral crowding and signal overlap. nih.gov Specific or selective labeling, where only certain amino acid types like tyrosine are labeled, can simplify complex spectra and allow for the focused study of particular regions of a protein. nih.gov

NMR relaxation experiments on proteins labeled with L-TYROSINE (13C9; 15N) can provide detailed information about the dynamics of the tyrosine side chains on various timescales. This is crucial for understanding protein function, as conformational changes are often linked to activity. Furthermore, chemical shift perturbation experiments, where the NMR spectrum of a labeled protein is monitored upon the addition of a ligand, can be used to map binding sites and determine binding affinities. The signals from the labeled tyrosine residues provide sensitive probes for these interactions.

Theoretical Foundations and Methodological Design in Stable Isotope Tracing Studies

Principles of Isotope Dilution and Establishment of Isotopic Steady State in Tracer Experiments

The principle of isotope dilution is fundamental to tracer kinetic studies. When a stable isotope tracer like L-Tyrosine (13C9; 15N) is introduced into a biological system, it mixes with the endogenous, unlabeled pool of the same molecule (the tracee). The rate at which the unlabeled L-tyrosine appears from processes like protein breakdown dilutes the isotopic enrichment of the tracer in the sampled pool (e.g., blood plasma). By measuring this change in the tracer-to-tracee ratio, researchers can calculate the rate of appearance (Ra) of the endogenous compound. nih.gov

A critical prerequisite for many flux calculations is the achievement of an isotopic steady state. This is a condition where the concentration of the isotope tracer in the sampled pool remains constant over time, indicating that the rates of tracer infusion and its disappearance from the pool are balanced. Reaching this state is essential for simplifying kinetic models and ensuring accurate flux measurements. nih.gov

One common and effective method to achieve a rapid steady state is the primed-constant infusion approach. This involves administering an initial large dose (a prime or bolus) of the tracer to quickly fill the metabolic pool, followed by a continuous, lower-dose infusion to maintain the steady state. This technique significantly reduces the time required to reach equilibrium compared to a constant infusion alone, allowing for measurements to be taken over shorter, more manageable timeframes. nih.gov

Table 1: Illustrative Example of Approaching Isotopic Steady State

This table demonstrates a hypothetical time course of L-Tyrosine (13C9; 15N) enrichment in plasma following a primed-constant infusion protocol, illustrating the establishment of a steady state.

Time (minutes)Tracer-to-Tracee Ratio (TTR)State
00.00Pre-infusion
100.085Priming Phase
300.098Equilibration
600.101Approaching Steady State
900.100Isotopic Steady State
1200.101Isotopic Steady State
1500.100Isotopic Steady State

Stable Isotope Encoding and Decoding Strategies in NMR-Based Amino Acid Selective Labeling

In the context of Nuclear Magnetic Resonance (NMR) spectroscopy, stable isotopes serve as a powerful encoding tool. By selectively introducing amino acids like L-Tyrosine (13C9; 15N) into a protein or a cellular system, specific signals are "encoded" into the NMR spectrum. ckisotopes.com Because 13C and 15N are NMR-active nuclei, their presence allows for the detection and analysis of the labeled molecules, which would otherwise be difficult in the complex environment of a biological sample. nih.gov

The strategy of amino acid selective labeling involves providing a growth medium where only specific amino acids are isotopically enriched. When L-Tyrosine (13C9; 15N) is used in this manner, only the tyrosine residues within newly synthesized proteins will be heavily labeled. This greatly simplifies complex NMR spectra, as signals from the thousands of other atoms are effectively filtered out, allowing researchers to focus solely on the structure, dynamics, and interactions of the tyrosine residues.

Decoding this isotopic information is achieved through various multidimensional NMR experiments. For instance, experiments like the 1H-15N HSQC (Heteronuclear Single Quantum Coherence) can identify the specific nitrogen and attached proton of each tyrosine residue. Further experiments can then correlate these atoms with the labeled carbons in the tyrosine side chain. This approach is invaluable for assigning specific resonances in large proteins and for studying protein structure and function without the need for uniform labeling of the entire molecule, which can be costly and lead to overly complex spectra. nih.govnih.gov

Development and Application of Atomically Resolved Genome-Scale Metabolic Networks for Flux Predictions

Data derived from L-Tyrosine (13C9; 15N) tracer experiments are crucial inputs for constructing and validating atomically resolved genome-scale metabolic networks. These computational models represent the entire set of metabolic reactions occurring in an organism and track the fate of individual atoms as they move through the network. The combined 13C and 15N labeling of L-Tyrosine (13C9; 15N) is particularly advantageous as it allows for the simultaneous quantification of both carbon and nitrogen fluxes. nih.gov

When cells metabolize L-Tyrosine (13C9; 15N), the heavy isotopes are incorporated into a wide range of downstream metabolites. Mass spectrometry (MS) or NMR is used to measure the specific patterns of isotope labeling (isotopologue distributions) in these metabolites, such as other amino acids, intermediates of the tricarboxylic acid (TCA) cycle, and nucleotides. nih.gov

This detailed isotopic data serves as a set of constraints for computational flux analysis. By comparing the experimentally measured isotopologue distributions with the distributions predicted by the model under different flux scenarios, researchers can determine the most likely set of intracellular reaction rates (fluxes) that produced the observed labeling pattern. This powerful approach, known as 13C Metabolic Flux Analysis (MFA), provides a quantitative snapshot of cellular metabolism, revealing how carbon and nitrogen from tyrosine are routed through central metabolic pathways. nih.govnih.gov

Strategies for Mitigating and Accounting for Metabolic Scrambling Effects in Tracer Data

A significant challenge in stable isotope tracing studies is metabolic scrambling. This occurs when the isotopic labels from the administered tracer are transferred to other molecules or different positions within a molecule through metabolic reactions that are not part of the primary pathway of interest. This can complicate the interpretation of labeling patterns and lead to inaccurate flux calculations. For example, the 15N from L-Tyrosine (13C9; 15N) can be transferred to other amino acids via transamination reactions. nih.gov

Several strategies are employed to mitigate and account for these effects:

Use of Cell-Free Systems: For in vitro protein synthesis, cell-free systems can be used. These systems lack many of the metabolic pathways present in whole cells, thereby preventing the scrambling of isotopes from one amino acid to another. nih.gov

Careful Tracer Selection: The choice of tracer can influence the degree of scrambling. While a uniformly labeled tracer like L-Tyrosine (13C9; 15N) provides extensive information, in some cases, specifically labeled tracers (e.g., only at the carboxyl carbon) may be less prone to scrambling into certain pathways. nih.gov

Advanced Analytical Techniques: High-resolution mass spectrometry and tandem MS (MS/MS) can help distinguish between different isotopologues and identify unexpected labeling patterns that may result from scrambling.

Comprehensive Metabolic Models: The most robust method for accounting for scrambling is to include the potential scrambling reactions within the metabolic network model used for flux analysis. By explicitly modeling these side reactions, their contribution to the labeling patterns can be estimated and separated from the fluxes of the primary pathways under investigation. nih.gov

Table 2: Potential Metabolic Scrambling of Isotopes from L-Tyrosine (13C9; 15N)

This table provides examples of how isotopes from L-Tyrosine (13C9; 15N) can appear in other metabolites through known metabolic pathways, complicating direct interpretation.

IsotopeOriginal MoleculeScrambling PathwayResulting Labeled Molecule(s)
15NL-Tyrosine (13C9; 15N )Transamination15N-Glutamate, 15N-Alanine, etc.
13C13C9 -L-TyrosineCatabolism13C-Fumarate, 13C-Acetoacetate
13C13C9 -L-TyrosineAnaplerosis from Fumarate13C-labeled TCA Cycle Intermediates

Optimization of Tracer Administration and Sampling Strategies in Experimental Research Designs

The design of a tracer experiment, including the methods of administration and sampling, is critical for obtaining high-quality data. The optimal strategy depends on the specific research question, the biological system being studied, and the metabolic pathways of interest. researchgate.net

Tracer Administration:

Primed-Constant Infusion: As mentioned, this is often considered the gold standard for in vivo human and animal studies. It facilitates the achievement of an isotopic steady state, which simplifies kinetic calculations for parameters like whole-body protein turnover. nih.govtechnologynetworks.com

Bolus Injection: A single large dose of the tracer is administered. This method is useful for tracking the dynamic, time-dependent processing of a metabolite but does not typically result in a steady state. The rate of decay of the tracer enrichment over time is measured.

Oral Ingestion: For some studies, particularly those examining metabolism over longer periods (e.g., 24 hours), oral administration of the tracer is a feasible alternative. A recent development is the "primed continuous oral sip-ingestion" method, which attempts to mimic a constant infusion without the need for intravenous lines, making it less invasive. nih.gov

Sampling Strategies:

The timing and frequency of sample collection are crucial. During the initial phase of a primed-constant infusion, more frequent sampling is necessary to confirm that a steady state has been reached. Once steady state is established, fewer samples are needed. nih.gov The type of sample is also important. While blood plasma is most commonly used for its accessibility, direct tissue samples (e.g., muscle biopsies) provide a more direct measurement of intracellular isotopic enrichment, which may be the true precursor for processes like muscle protein synthesis. nih.gov The choice between plasma and tissue sampling involves a trade-off between invasiveness and the directness of the measurement.

Emerging Research Modalities and Future Directions for L Tyrosine 13c9; 15n Applications

Integration of L-TYROSINE (13C9; 15N) Tracing Data with Multi-Omics Datasets (e.g., Metabolomics, Proteomics)

The integration of data from L-TYROSINE (13C9; 15N) tracing studies with other large-scale "omics" datasets, such as metabolomics and proteomics, offers a more complete picture of cellular function. nih.govnih.gov This multi-omics approach allows researchers to connect changes in tyrosine metabolism with broader alterations in the proteome and metabolome. nih.govnih.gov

By combining these data streams, scientists can gain a more comprehensive understanding of complex biological systems. nih.govnih.gov For instance, an alteration in a metabolic pathway identified through L-TYROSINE (13C9; 15N) tracing can be correlated with changes in the expression levels of specific proteins (proteomics) and the concentrations of various metabolites (metabolomics). This integrated approach can reveal novel regulatory mechanisms and biomarkers for diseases. nih.gov

Recent studies have demonstrated the power of multi-omics in understanding the intricate molecular networks that govern cellular processes. mixomics.org This holistic view is crucial for deciphering the complex interplay between different biological layers. nih.gov

Below is a table illustrating how L-TYROSINE (13C9; 15N) tracing data can be integrated with other omics data:

Omics LayerType of Data GeneratedInsights Gained from Integration with L-TYROSINE (13C9; 15N) Tracing
ProteomicsProtein expression and post-translational modificationsIdentifies enzymes and transporters involved in tyrosine metabolism and how their expression levels correlate with metabolic flux.
MetabolomicsQuantification of endogenous small moleculesReveals the downstream metabolic fate of tyrosine and how its metabolism impacts the broader metabolic network.
TranscriptomicsGene expression levels (mRNA)Links changes in tyrosine metabolism to the transcriptional regulation of relevant genes and pathways.

Development of Novel Analytical Software and Bioinformatic Tools for Automated Isotope Data Processing and Modeling

The analysis of data from stable isotope tracing experiments can be complex and time-consuming. escholarship.orgresearchgate.net To address this, new analytical software and bioinformatic tools are being developed to automate data processing and modeling. acs.orgnih.gov These tools are designed to handle large datasets, correct for natural isotope abundance, and visualize the data in the context of metabolic pathways. escholarship.orgresearchgate.netnih.gov

Several open-source software packages are now available to assist researchers in analyzing their isotope tracing data. escholarship.orgresearchgate.net These tools often include features for data correction, statistical analysis, and pathway visualization. escholarship.orgresearchgate.net The development of user-friendly interfaces has made these powerful analytical techniques more accessible to a broader range of scientists. escholarship.orgresearchgate.netsalk.edu

The table below highlights some of the key software tools used for processing and analyzing stable isotope tracing data:

Software ToolPrimary FunctionKey Features
IsoCorCorrection of raw mass spectrometry data for natural isotope abundances. oup.comApplicable to a wide range of chemical elements and tracers. oup.com
Escher-TraceVisualization of stable isotope tracing data on metabolic pathway maps. escholarship.orgsalk.eduInteractive and user-friendly graphical interface. escholarship.org
DExSIRapid quantification of 13C-labeled metabolites from GC-MS data. oup.comAutomated metabolite annotation and isotopologue abundance determination. oup.com
Garuda PlatformSupports an entire workflow of isotope-tracing experiments. nih.govIntegrates various functions without the need for data format conversion. nih.gov

Advancements in Cell-Free Protein Synthesis Systems for Economic Production of Labeled Biomolecules

Cell-free protein synthesis (CFPS) systems have emerged as a powerful and cost-effective method for producing isotopically labeled proteins and other biomolecules. nih.govnih.govmdpi.com These systems utilize cell extracts that contain all the necessary machinery for transcription and translation, allowing for the direct synthesis of proteins from a DNA template. nih.govnih.gov

A significant advantage of CFPS is the ability to efficiently incorporate stable isotope-labeled amino acids, such as L-TYROSINE (13C9; 15N), into the newly synthesized proteins. nih.govoup.com This is often more economical than labeling proteins in whole-cell systems, as it eliminates the need for large volumes of expensive labeled media. nih.govscispace.com

Recent advancements in CFPS technology have led to increased protein yields and reduced costs, making it an attractive option for a wide range of applications, including structural biology and drug development. nih.govpatsnap.com

The following table compares cell-based and cell-free systems for producing isotopically labeled proteins:

FeatureCell-Based Expression SystemsCell-Free Protein Synthesis (CFPS)
Labeling Efficiency Can be variable and may require optimization.High and direct incorporation of labeled amino acids. nih.gov
Cost of Labeled Media Can be high due to the need for large culture volumes. nih.govReduced, as smaller reaction volumes are required. nih.gov
Protein Yield Generally high, but can be limited by cell viability.Yields have significantly improved with recent advancements. nih.govpatsnap.com
Toxicity Issues Production of toxic proteins can be challenging.Allows for the synthesis of proteins that may be toxic to living cells. patsnap.com

Exploration of L-TYROSINE (13C9; 15N) in Systems Biology Approaches for Network-Level Understanding

Systems biology aims to understand the complex interactions within biological systems as a whole. mixomics.org Stable isotope tracing with compounds like L-TYROSINE (13C9; 15N) is a valuable tool in this field, as it allows researchers to map the flow of metabolites through entire metabolic networks. acs.orgscripps.edu

By tracing the journey of the labeled tyrosine, scientists can identify active metabolic pathways and quantify the relative contributions of different routes to the production of downstream metabolites. nih.govspringernature.com This information is essential for constructing and validating computational models of metabolism. kuleuven.be

An untargeted approach to stable isotope tracing can reveal unexpected connections within the metabolic network and lead to the discovery of novel pathways. acs.orgscripps.edu This network-level understanding is critical for identifying key control points in metabolism and for developing strategies to modulate metabolic function in various disease states.

The table below outlines the application of L-TYROSINE (13C9; 15N) in different areas of systems biology:

Area of Systems BiologyApplication of L-TYROSINE (13C9; 15N) Tracing
Metabolic Network ReconstructionValidating and refining existing metabolic models by confirming pathway activity.
Flux Balance AnalysisProviding experimental data to constrain metabolic flux models and improve their predictive accuracy.
Drug Target IdentificationIdentifying critical nodes in metabolic networks that can be targeted for therapeutic intervention.
Biomarker DiscoveryLinking alterations in tyrosine metabolism to specific disease phenotypes.

Q & A

Q. Common Contradictions :

  • Inconsistent incorporation rates: Variations may arise from tissue-specific differences in tyrosine hydroxylase activity or competing pathways (e.g., melanogenesis).
  • Unexpected isotopic dilution: Endogenous unlabeled tyrosine pools in neuronal cultures can dilute the tracer.

Q. Resolution Strategy :

  • Normalize data to tissue-specific tyrosine hydroxylase activity assays.
  • Pre-treat cell models with α-methyl-p-tyrosine to block endogenous tyrosine synthesis before introducing the labeled compound .

What experimental designs are optimal for studying L-tyrosine (¹³C₉; ¹⁵N) stability under varying pH and oxidative conditions?

Basic Stability Protocol :
Incubate labeled L-tyrosine in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectrophotometry (absorbance at 274 nm) and confirm structural integrity with FT-IR .

Advanced Design :
Simulate oxidative stress using peroxynitrite (PN) or Fenton reagents. Track nitrotyrosine formation via TLC with toluene:2-propanol:acetate:acetic acid (23:23:12:9) solvent systems and ninhydrin staining. Note that ¹³C/¹⁵N labeling does not alter reactivity with PN but improves MS detection of nitrotyrosine adducts .

How can researchers validate the structural integrity of L-tyrosine (¹³C₉; ¹⁵N) in crystallography studies?

Basic Validation :
Use powder X-ray diffraction (PXRD) to compare the labeled compound’s crystal lattice parameters (e.g., β-polymorph) with unlabeled L-tyrosine. Match peaks at 2θ = 12.5° (d-spacing = 7.1 Å) to confirm isostructurality .

Advanced Consideration :
Employ 3D electron diffraction (3D-ED) for nanoscale crystallites. Cross-validate with solid-state NMR to detect isotopic shifts in ¹³C and ¹⁵N spectra, ensuring no isotopic scrambling during synthesis .

What are the best practices for using L-tyrosine (¹³C₉; ¹⁵N) in tracer studies of protein turnover?

Q. Methodological Framework :

  • Administer the tracer via continuous infusion in animal models to achieve steady-state enrichment.
  • Digest proteins with trypsin and analyze tyrosine-containing peptides via parallel reaction monitoring (PRM) on a Q-Exactive HF-X platform .

Data Interpretation :
Correct for natural isotope abundance using software tools like IsoCor2. Account for recycling of labeled tyrosine from protein degradation, which may inflate apparent synthesis rates .

How does L-tyrosine (¹³C₉; ¹⁵N) improve reproducibility in multi-omics studies?

Q. Role in Reproducibility :

  • Proteomics: Enables absolute quantification of tyrosine-rich proteins (e.g., fibroin) without antibody dependence.
  • Metabolomics: Serves as a retention time marker in LC-MS workflows to align datasets across batches .

Documentation Standard :
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Report isotopic purity, storage conditions (−80°C under argon), and batch-specific QC data in public repositories like MetaboLights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.